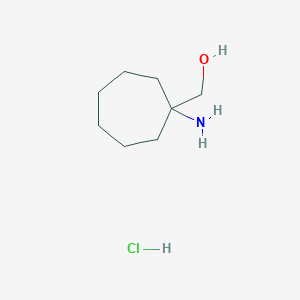
(1-Aminocycloheptyl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Aminocycloheptyl)methanol hydrochloride is a chemical compound that consists of a cycloheptyl ring with an amino group and a methanol group attached to it The hydrochloride form indicates that it is a salt formed with hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocycloheptyl)methanol hydrochloride typically involves the following steps:
Formation of Cycloheptanone: Cycloheptanone is prepared through the oxidation of cycloheptanol.
Amination: The cycloheptanone undergoes reductive amination with ammonia or an amine source to form (1-Aminocycloheptyl)methanol.
Hydrochloride Formation: The final step involves the reaction of (1-Aminocycloheptyl)methanol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1-Aminocycloheptyl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Aminocycloheptyl)carboxylic acid.
Reduction: Formation of (1-Cycloheptyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(1-Aminocycloheptyl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Aminocycloheptyl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
Similar Compounds
(1-Aminocyclohexyl)methanol;hydrochloride: Similar structure but with a six-membered ring.
(1-Aminocyclooctyl)methanol;hydrochloride: Similar structure but with an eight-membered ring.
(1-Aminocyclopentyl)methanol;hydrochloride: Similar structure but with a five-membered ring.
Uniqueness
(1-Aminocycloheptyl)methanol hydrochloride is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs. This can lead to distinct reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
(1-aminocycloheptyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZGLTSJKSWYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)
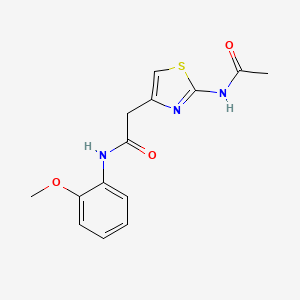
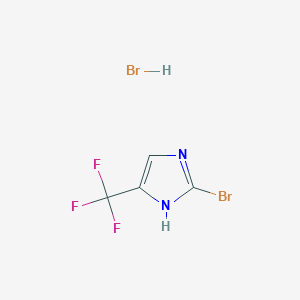
![N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2723150.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723151.png)
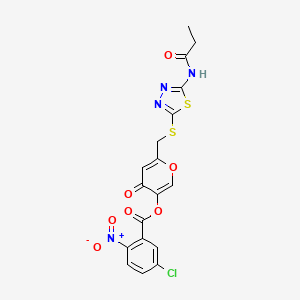
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)
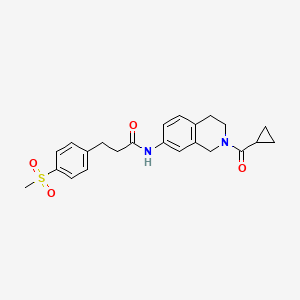
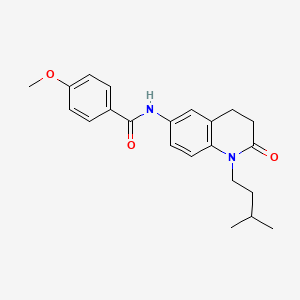
![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)
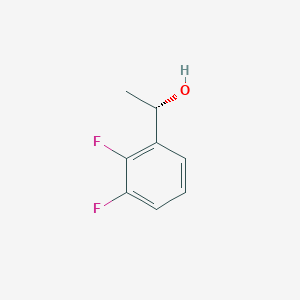
![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)
methanone](/img/structure/B2723166.png)
![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)
